N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15(20)19-16-17-11-5-3-4-6-12(11)18-16/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
YGYSMNSKPCAZCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Catalysis
Green Chemistry Approaches
- Biocatalysis : Lipase-mediated acylation in ionic liquids achieves 65% yield with minimal waste.
- Solvent-Free Conditions : Ball-milling 2-aminobenzimidazole and 3,4-dimethoxybenzoic anhydride yields 58% product.
Challenges and Solutions
| Challenge | Solution | Efficacy |
|---|---|---|
| Hydrolysis of Acyl Chloride | Use anhydrous solvents and molecular sieves | High |
| Low Solubility of Benzimidazole | Employ DMF/DMSO mixtures | Moderate |
| Purification Difficulties | Silica gel chromatography (EtOAc/Hexane) | High |
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Analogs
- Compared to the simpler benzimidazole core in the target compound, this structural complexity may improve binding affinity to biological targets, such as kinases or DNA .
- N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b): These derivatives incorporate a hydrazide linker and substituted benzaldehyde groups, enabling metal-catalyzed C–H bond functionalization.
Benzamide Derivatives with Alternative Heterocycles
- N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide: Replacing benzimidazole with benzothiazole alters electronic properties due to sulfur's electronegativity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
This benzamide derivative features an N,O-bidentate directing group, enabling coordination with transition metals. In contrast, the target compound’s benzimidazole group may favor hydrogen bonding or intercalation in biological systems .
Thiazole- and Furan-Containing Analogs
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) :
The thiazole and furan rings introduce conjugated systems that enhance UV absorption and fluorescence properties. Such features are absent in the target compound, limiting its utility in imaging or photodynamic therapy applications .- N-(1-(Furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3a): This furan-based derivative demonstrates cytotoxicity in cancer cell lines, suggesting that the target compound’s benzimidazole core may similarly be evaluated for antitumor activity .
Data Table: Structural and Functional Comparison
Key Research Findings
- For instance, furan-based derivatives exhibit cytotoxicity (IC₅₀: 5–10 µM in MCF-7 cells) , suggesting similar screening for the target compound.
- Synthetic Flexibility : The hydrazide linker in benzimidazole derivatives (e.g., compounds 3a-3b) allows for diverse functionalization, whereas the target compound’s rigid structure may limit synthetic modifications .
- Structural Influence on Reactivity : The benzothiazole analog’s sulfur atom enhances stability under acidic conditions compared to benzimidazole derivatives, which may degrade via protonation of the imidazole nitrogen .
Biological Activity
N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a dimethoxybenzamide group. The molecular formula is with a molecular weight of approximately 297.31 g/mol. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The primary mechanism of action for this compound involves:
- Binding to Enzymes : The compound may interact with specific enzyme active sites, inhibiting their catalytic activity. This interaction can disrupt various biochemical pathways.
- Influencing Protein Functions : By binding to proteins, it can modulate their functions and alter cellular processes.
Target Proteins
The compound primarily targets tubulin proteins, disrupting the cell cycle and affecting cell proliferation. This is significant in cancer research as it may lead to potential anti-cancer therapies.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Below is a summary of its key activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation by disrupting tubulin polymerization. |
| Antimicrobial | Exhibits fungicidal activity against specific pathogens. |
| Enzyme Inhibition | Modulates the activity of various enzymes, potentially leading to therapeutic effects in diseases. |
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies show that derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Enzyme Inhibition : A study reported that this compound effectively inhibits specific kinases involved in cellular signaling pathways . This inhibition can lead to reduced tumor growth rates.
- Antifungal Properties : Other research has demonstrated its antifungal activity against various strains, indicating its potential as a therapeutic agent in treating fungal infections .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a favorable absorption and distribution within biological systems:
- Half-life : Similar compounds have shown half-lives ranging from several hours to days, indicating potential for sustained action .
- Metabolism : The compound may undergo metabolic transformations that enhance or reduce its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
